molecular formula C25H33N3O3S B2732976 N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide CAS No. 899950-73-3

N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

Cat. No. B2732976
CAS RN: 899950-73-3
M. Wt: 455.62
InChI Key: DQAAZBVQEIOIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide” is a complex organic compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of cyclohexylamine with an appropriate sulfonyl chloride to form the sulfonamide, followed by further functionalization . The synthesis of piperazine derivatives has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Catalysis and Material Science

Sulfonamide-substituted compounds, like the one , are explored for their solubility, stability, and catalytic applications. For instance, 4-tert-Butylbenzenesulfonamide, a related compound, was investigated for its potential as an oxidation catalyst. The study found that this phthalocyanine exhibits remarkable stability under oxidative conditions, making it a candidate for industrial applications involving the oxidation of olefins like cyclohexene and styrene to produce valuable chemicals such as allylic ketones and benzaldehyde (Umit Işci et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally similar to N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide have been evaluated for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases, which are key targets in the treatment of various diseases. For example, derivatives synthesized for COX-2 inhibition showed promising results, indicating their potential for treating conditions such as rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Additionally, a series of benzenesulfonamides containing triazole-tethered phenyl 'tail' moieties exhibited potent inhibition of human mitochondrial carbonic anhydrases VA and VB. These enzymes are involved in lipogenesis, suggesting the compounds' potential in developing anti-obesity therapies (S. Poulsen et al., 2008).

Pharmacological Studies

Other studies have focused on synthesizing and evaluating benzenesulfonamide derivatives for their pharmacological properties. For instance, ureido-substituted benzenesulfonamides showed significant inhibition of carbonic anhydrases IX and XII, which are associated with tumor growth. One specific compound demonstrated antimetastatic activity in breast cancer models, highlighting its potential as a novel drug candidate (F. Pacchiano et al., 2011).

Future Directions

The future directions for research on “N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in benzenesulfonamide derivatives for their anticancer and antimicrobial activities , this compound could be a promising candidate for future studies.

properties

IUPAC Name

N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-2-28(23-11-7-4-8-12-23)32(30,31)24-15-13-21(14-16-24)25(29)27-19-17-26(18-20-27)22-9-5-3-6-10-22/h3,5-6,9-10,13-16,23H,2,4,7-8,11-12,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAAZBVQEIOIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.